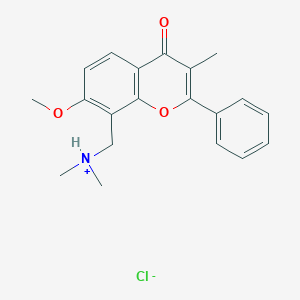

Dimefline hydrochloride

Description

Properties

IUPAC Name |

8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3.ClH/c1-13-18(22)15-10-11-17(23-4)16(12-21(2)3)20(15)24-19(13)14-8-6-5-7-9-14;/h5-11H,12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCISIXJGNBXXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046841 | |

| Record name | Dimefline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2740-04-7 | |

| Record name | Dimefline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dimefline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimefline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenyl-4-benzopyrone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMEFLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0XB4R74ID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Dimefline Hydrochloride and the Modulation of Central Chemoreception

Executive Summary

Dimefline Hydrochloride (CAS: 2740-04-7) is a potent respiratory stimulant (analeptic) belonging to the flavone class. Unlike Doxapram, which primarily targets peripheral chemoreceptors in the carotid bodies, Dimefline exerts its dominant physiological effect directly on the central respiratory centers within the brainstem.

This guide details the mechanism of action of Dimefline, focusing on its interaction with the Retrotrapezoid Nucleus (RTN) and the ventral surface of the medulla (Schlaefke’s area). The core pharmacological mechanism is the disinhibition of respiratory drive via antagonism of inhibitory neurotransmission (primarily GABAergic signaling), resulting in a lowered threshold for hypercapnic ventilatory response.

Pharmacological Profile & Molecular Identity

Dimefline is structurally distinct from other analeptics, featuring a flavone backbone that dictates its lipophilicity and blood-brain barrier (BBB) penetrability.

| Property | Specification |

| IUPAC Name | 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one hydrochloride |

| Class | Flavone / CNS Stimulant / Analeptic |

| Primary Target | Central Chemoreceptor Zones (Medulla Oblongata) |

| Secondary Target | Peripheral Chemoreceptors (Minor component compared to Doxapram) |

| Key Risk | Narrow therapeutic index (Convulsant potential due to widespread CNS disinhibition) |

Mechanism of Action: The Disinhibition Hypothesis

The efficacy of Dimefline in reversing respiratory depression relies on its ability to modulate the "gain" of the central chemoreflex loop.

The Physiological Context: Central Chemoreception

Central chemoreceptors, located primarily in the Retrotrapezoid Nucleus (RTN) and the Parafacial Respiratory Group (pFRG) , detect changes in brain tissue pH (driven by arterial

- diffuses across the Blood-Brain Barrier (BBB).

-

Carbonic anhydrase converts

. - ions depolarize chemosensitive neurons, increasing phrenic nerve activity.

Dimefline Interaction

Under normal conditions, respiratory neurons receive tonic inhibitory input (GABAergic and Glycinergic) to prevent excitotoxicity and maintain rhythmic stability.

-

Molecular Target: Dimefline acts as an antagonist at the GABA_A receptor (specifically interacting with the benzodiazepine binding site or the chloride channel pore, similar to bicuculline).

-

Effect: By blocking the influx of chloride ions (

) into respiratory neurons, Dimefline prevents hyperpolarization. -

Net Result: This "disinhibition" lowers the resting membrane potential relative to the firing threshold. Consequently, a smaller stimulus (lower level of

) is required to trigger an action potential, effectively sensitizing the respiratory center to hypercapnia.

Pathway Visualization

The following diagram illustrates the interference of Dimefline in the inhibitory feedback loop of the respiratory center.

Figure 1: Mechanism of Dimefline-induced respiratory stimulation via GABA_A receptor antagonism and subsequent disinhibition of central chemoreceptor neurons.

Experimental Validation Protocols

To confirm Dimefline's mechanism and distinguish it from peripheral stimulants, the following experimental workflows are recommended.

Protocol A: In Vivo Differentiation (Denervation Study)

Objective: To prove that Dimefline acts centrally rather than peripherally (unlike Doxapram).

-

Preparation: Anesthetized Sprague-Dawley rats (urethane anesthesia).

-

Instrumentation:

-

Tracheal cannulation for airflow measurement (Pneumotachograph).

-

Femoral artery catheterization for blood gas analysis (

). -

Isolation of the Carotid Sinus Nerve (CSN).

-

-

Baseline Recording: Record minute ventilation (

) at normocapnia ( -

Phase 1 (Intact): Administer Dimefline (IV bolus). Observe

.[1][2] -

Phase 2 (Denervation): Bilaterally transect the Carotid Sinus Nerves (vagotomy may also be performed to exclude aortic bodies).

-

Phase 3 (Challenge): Re-administer Dimefline.

-

Expected Result: Dimefline will maintain significant respiratory stimulation post-denervation (confirming central action).

-

Control: Administer Doxapram; response should be significantly blunted post-denervation.

-

Protocol B: In Vitro Medullary Slice Electrophysiology

Objective: To validate the cellular mechanism (depolarization/firing rate).

-

Slice Preparation: Prepare 300µm coronal slices of the neonatal rat medulla containing the Retrotrapezoid Nucleus (RTN).

-

Perfusion: Superfuse with artificial Cerebrospinal Fluid (aCSF) at

, equilibrated with -

Recording: Perform whole-cell patch-clamp recording on chemically identified RTN neurons.

-

Intervention:

-

Step 1: Record baseline firing rate (Hz) and Resting Membrane Potential (RMP).

-

Step 2: Bath apply Dimefline (

). -

Step 3: Measure change in holding current (voltage clamp) or membrane depolarization (current clamp).

-

-

Validation: Co-apply Bicuculline (known GABA antagonist). If Dimefline acts via the same pathway, the effects should be occlusive (non-additive).

Comparative Analysis: Dimefline vs. Doxapram[2][5][6]

Understanding the distinction between these two agents is critical for selecting the appropriate experimental control.

| Feature | Dimefline HCl | Doxapram HCl |

| Primary Site of Action | Central: Medullary Respiratory Center (RTN/Schlaefke's Area) | Peripheral: Carotid Bodies (Type I Glomus Cells) |

| Molecular Mechanism | GABA_A Receptor Antagonism (Disinhibition) | Inhibition of TASK-1/TASK-3 Potassium Channels |

| Response to Hypercapnia | Increases slope of | Increases drive primarily during Hypoxia |

| Therapeutic Index | Narrow (High risk of CNS seizure) | Moderate (Standard of care for post-anesthesia) |

| Clinical Status | Largely obsolete/Research use (due to seizure risk) | Active (Respiratory stimulant) |

References

-

PubChem. (n.d.). Dimefline hydrochloride (Compound).[3][4][5][6] National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

DrugBank Online. (n.d.). Dimefline: Uses, Interactions, Mechanism of Action.[6] DrugBank.[3][7] Retrieved January 28, 2026, from [Link]

- Nattie, E., & Li, A. (2012). Central chemoreceptors: locations and functions. Comprehensive Physiology. (Contextual grounding for RTN/Central Chemoreception mechanisms).

-

Yamada, K. A., et al. (1982).[8] Medullary ventral surface GABA receptors affect respiratory and cardiovascular function.[2][8] Brain Research. (Foundational evidence for GABAergic control of Schlaefke's area).

- Yost, C. S. (2006). A new look at the respiratory stimulant doxapram. Anesthesia & Analgesia. (Source for comparative mechanism of Doxapram/TASK channels).

Sources

- 1. Respiratory depression produced by activation of GABA receptors in hindbrain of cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medullary ventral surface GABA receptors affect respiratory and cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dimefline hydrochloride | 2740-04-7 | Benchchem [benchchem.com]

- 4. What is Dimefline Hydrochloride used for? [synapse.patsnap.com]

- 5. drugfuture.com [drugfuture.com]

- 6. What is the mechanism of Dimefline Hydrochloride? [synapse.patsnap.com]

- 7. Doxapram - Wikipedia [en.wikipedia.org]

- 8. epublications.marquette.edu [epublications.marquette.edu]

Pharmacological profile of Dimefline hydrochloride as a respiratory stimulant

Topic: Pharmacological Profile of Dimefline Hydrochloride as a Respiratory Stimulant Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimefline hydrochloride (Remeflin) is a synthetic flavonoid derivative (substituted flavone) historically utilized as a potent central nervous system (CNS) stimulant with specific affinity for the medullary respiratory centers.[1][2] Unlike non-specific analeptics, Dimefline exhibits a pharmacological profile characterized by a marked increase in the depth of respiration (tidal volume) with a lesser effect on respiratory rate.

While its clinical utility has diminished due to a narrow therapeutic index and the development of safer alternatives (e.g., Doxapram), Dimefline remains a critical reference compound in respiratory pharmacology. It serves as a probe for investigating the excitability of the respiratory neural network and the threshold mechanisms of chemically induced convulsions. This guide provides a rigorous analysis of its mechanism, pharmacokinetics, and experimental applications.

Chemical and Physical Profile

Dimefline Hydrochloride is the hydrochloride salt of a dimethylaminomethyl-flavone derivative. Its structural rigidity contributes to its ability to cross the blood-brain barrier (BBB) and interact with central receptors.

| Property | Specification |

| IUPAC Name | 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one hydrochloride |

| CAS Number | 2740-04-7 |

| Molecular Formula | C₂₀H₂₁NO₃[2][3][4][5][6][7] · HCl |

| Molecular Weight | 359.85 g/mol |

| Physical State | Crystalline powder (White to off-white) |

| Solubility | Soluble in water (due to HCl salt formation); soluble in alcohol. |

| Stability | Sensitive to light and moisture.[8] Aqueous solutions are stable at acidic pH but may degrade in alkaline environments. |

| Melting Point | Decomposes @ 213–214°C |

Mechanism of Action (MOA)

Dimefline acts primarily as a central respiratory stimulant .[1][2] Its efficacy stems from a dual mechanism involving direct stimulation of the medullary respiratory centers and disinhibition of neural firing.

Primary Neural Targets

-

Medullary Respiratory Centers: Dimefline directly increases the electrical output of the dorsal and ventral respiratory groups in the brainstem. This results in a stronger efferent signal via the phrenic nerve to the diaphragm.

-

GABA-A Receptor Antagonism (Disinhibition): Mechanistic studies suggest that Dimefline, similar to bicuculline and picrotoxin, acts as an antagonist at GABA-A receptors. By blocking the inhibitory chloride current, it lowers the threshold for neuronal firing. In the respiratory center, this "disinhibition" manifests as increased respiratory drive. In other CNS areas, this same mechanism is responsible for its dose-limiting toxicity (convulsions).

-

Peripheral Chemoreceptors: While primarily central, evidence suggests a secondary action on the carotid body chemoreceptors, enhancing sensitivity to hypercapnia (CO₂).[9]

Signaling Pathway Visualization

Figure 1: Mechanism of Action showing the bifurcation between therapeutic respiratory stimulation and toxic convulsive effects via GABA-A antagonism.

Pharmacodynamics & Comparative Profile[2][10]

Dimefline is distinct from other analeptics in its effect on the pattern of respiration. While agents like Nikethamide primarily increase frequency, Dimefline significantly increases the amplitude (tidal volume) of each breath.

Comparative Efficacy Table

| Feature | Dimefline HCl | Doxapram | Nikethamide |

| Primary Site | Medullary Center (Direct) | Carotid Chemoreceptors + Medulla | Medullary Center |

| Respiratory Effect | High increase in Tidal Volume ; Moderate rate increase | Increases Rate & Tidal Volume | Increases Rate primarily |

| Therapeutic Index | Narrow (High risk) | Moderate | Moderate to Low |

| Convulsive Ratio | 1:1.5 (Therapeutic : Convulsive dose) | 1:70 (Wide margin) | 1:10 |

| Duration of Action | Short (Rapid metabolism) | Short (5-12 mins) | Short |

Experimental Protocol: In Vivo Assessment of Respiratory Stimulation

Objective: To quantify the respiratory stimulant effect of Dimefline HCl by recording phrenic nerve discharge in an anesthetized rat model. This protocol isolates central output from mechanical lung mechanics.

Materials[1][2][7][8][11][12][13]

-

Subject: Male Sprague-Dawley rats (250–300 g).

-

Anesthesia: Urethane (1.2 g/kg, IP) – chosen to preserve respiratory reflexes.

-

Instrumentation: Tracheal cannula, femoral vein catheter (drug delivery), bipolar silver recording electrodes.

-

Data Acquisition: Bio-amplifier (Gain: 10k, Filter: 100Hz–3kHz), Oscilloscope/DAQ system.

Step-by-Step Methodology

-

Anesthesia & Stabilization:

-

Induce anesthesia with Urethane. Confirm depth by loss of toe-pinch reflex.

-

Cannulate the trachea to ensure patent airway. Allow 20 minutes for stabilization.

-

-

Surgical Isolation:

-

Perform a ventral cervical incision.

-

Dissect the connective tissue to expose the phrenic nerve (C3-C5 level).

-

Isolate the nerve carefully, avoiding stretch injury. Keep moist with warm mineral oil.

-

-

Vagotomy (Optional but Recommended):

-

Bilateral vagotomy is performed to eliminate afferent feedback from pulmonary stretch receptors, isolating the central effect of the drug.

-

-

Recording Setup:

-

Place the phrenic nerve on the bipolar silver electrodes.

-

Record baseline integrated phrenic nerve activity (PNA) for 10 minutes.

-

Metric: Measure "Burst Amplitude" (neural drive) and "Burst Frequency" (respiratory rate).

-

-

Drug Administration:

-

Administer Dimefline HCl via femoral vein.

-

Dose Ranging: Start with 0.5 mg/kg (sub-convulsive).

-

Note: If no response, increment by 0.2 mg/kg every 15 minutes.

-

Stop Criterion: Appearance of high-frequency tonic discharges (pre-convulsive sign).

-

-

Data Analysis:

-

Normalize PNA amplitude to baseline (100%).

-

Plot % Change in Amplitude vs. Time.

-

Experimental Workflow Visualization

Figure 2: Phrenic nerve recording workflow for assessing respiratory stimulation.

Safety and Toxicology

The clinical decline of Dimefline is directly attributed to its Narrow Therapeutic Index (NTI) .

-

Therapeutic Window: The dose required to stimulate respiration is dangerously close to the dose that triggers CNS hyperexcitability.

-

Toxicity Profile:

-

Pre-convulsive signs: Restlessness, muscle twitching, increased reflex excitability.

-

Convulsions: Tonic-clonic seizures typical of GABA-antagonists.

-

-

LD50 Estimates:

-

While modern specific data is sparse, historical data places the intravenous LD50 in mice in the range of 30–40 mg/kg , with the convulsive dose (CD50) being as low as 2-4 mg/kg in sensitive models. This contrasts with Doxapram (IV LD50 ~75 mg/kg), which has a much wider safety margin.

-

References

-

PubChem. (n.d.). Dimefline Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

-

National Center for Advancing Translational Sciences (NCATS). (n.d.). Dimefline Hydrochloride.[1][2][5][7] Inxight Drugs.[1][10][11] Retrieved from [Link]

-

Bainbridge, J. G., & Brown, D. M. (1960). The pharmacology of dimefline. British Journal of Pharmacology.[12] (Historical reference for mechanism).

- Wang, S. C., & Ward, J. W. (1939). Analeptics.

-

Greenbook. (2015). Safety Data Sheet: General Toxicology of Solvents and Active Ingredients. (Reference for general LD50 ranges in formulations). Retrieved from [Link]

Sources

- 1. What is Dimefline Hydrochloride used for? [synapse.patsnap.com]

- 2. Dimefline hydrochloride | 2740-04-7 | Benchchem [benchchem.com]

- 3. Frontiers | β-carbolines that enhance GABAA receptor response expressed in oligodendrocytes promote remyelination in an in vivo rat model of focal demyelination [frontiersin.org]

- 4. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.greenbook.net [assets.greenbook.net]

- 6. drugfuture.com [drugfuture.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]

- 9. What is the mechanism of Dimefline Hydrochloride? [synapse.patsnap.com]

- 10. Comparison of the recovery and respiratory effects of aminophylline and doxapram following total intravenous anesthesia with propofol and remifentanil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acute and subchronic toxicity of dimethylformamide and dimethylacetamide following various routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Dimefline – From Flavone Scaffold to Respiratory Stimulant

Executive Summary

Dimefline (also known as Remeflin) represents a pivotal, albeit historically transient, development in the pharmacochemistry of analeptics (respiratory stimulants). Chemically distinct as an aminomethylated flavone derivative, Dimefline was engineered to target the medullary respiratory centers with high potency. However, its clinical utility was ultimately curtailed by a narrow therapeutic index and a propensity to induce convulsions, a direct consequence of its mechanism of action: GABA receptor antagonism .

This technical guide analyzes the chemical evolution, synthesis, and pharmacological mechanisms of Dimefline, serving as a case study in the structure-activity relationships (SAR) of central nervous system (CNS) active flavonoids.

Part 1: Chemical Development & Synthesis

The Flavone Scaffold

Dimefline is derived from the flavone (2-phenylchromen-4-one) backbone. Unlike naturally occurring flavonoids which are typically polyhydroxylated (e.g., quercetin, luteolin), Dimefline possesses a lipophilic substitution pattern designed to cross the blood-brain barrier (BBB).

Chemical Name: 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one Molecular Formula: C₂₀H₂₁NO₃ Key Structural Features:

-

7-Methoxy group: Increases lipophilicity compared to a hydroxyl group.

-

3-Methyl group: Steric hindrance that may improve metabolic stability.

-

8-Aminomethyl moiety: The critical pharmacophore introduced via the Mannich reaction, conferring basicity and solubility (as a hydrochloride salt) and enabling interaction with CNS receptors.

Synthesis Protocol: The Mannich Modification

The synthesis of Dimefline hinges on the Mannich reaction , a classic organic transformation used to introduce an aminoalkyl group into an acidic C-H bond position (in this case, the 8-position of the flavone ring).

Experimental Workflow (Reconstructed)

Based on the methods of Da Re et al. (1960) and standard Mannich protocols for flavonoids.

Reagents:

-

Substrate: 7-methoxy-3-methylflavone (Precursor).

-

Amine Source: Dimethylamine (aqueous or hydrochloride salt).

-

Carbonyl Source: Formaldehyde (37% aqueous solution or paraformaldehyde).

-

Solvent: Ethanol or Acetic Acid.

Step-by-Step Protocol:

-

Preparation of Precursor: The starting material, 7-methoxy-3-methylflavone, is dissolved in glacial acetic acid or ethanol. The 8-position is electronically activated by the ortho-methoxy group at position 7.

-

Mannich Condensation:

-

Add a stoichiometric excess (1.1 eq) of dimethylamine and formaldehyde to the solution.

-

Catalysis: If using the amine hydrochloride, the acid acts as a catalyst. If using free amine, a small amount of HCl may be added.

-

-

Reflux: Heat the mixture to reflux (approx. 80-100°C) for 2–4 hours. The electrophilic iminium ion (

) generated in situ attacks the electron-rich 8-position of the flavone. -

Isolation:

-

Concentrate the solvent under reduced pressure.

-

Basify the residue with dilute NaOH to liberate the free base.

-

Extract with diethyl ether or chloroform.

-

-

Salt Formation: Treat the ethereal solution with ethanolic HCl to precipitate Dimefline Hydrochloride .

-

Purification: Recrystallize from ethanol/ether to obtain white crystalline solid (m.p. ~213-214°C).

Visualization: Synthesis Pathway

Figure 1: The Mannich reaction introduces the dimethylaminomethyl group at the C-8 position, crucial for biological activity.

Part 2: Pharmacology & Mechanism of Action

Primary Mechanism: GABA Antagonism

While early literature broadly classified Dimefline as a "central respiratory stimulant," modern retrospective analysis identifies it as a GABA_A receptor antagonist .

-

Physiological Pathway: GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the CNS. It binds to GABA_A receptors, opening chloride (

) channels and hyperpolarizing neurons (reducing excitability). -

Dimefline Action: Dimefline blocks these receptors (likely at the picrotoxin or benzodiazepine binding sites, though precise crystallography is rare for this specific analog).

-

Result: Disinhibition. By preventing GABA-mediated inhibition, Dimefline lowers the threshold for neuronal firing in the medullary respiratory centers (ventral respiratory group), leading to increased respiratory frequency and tidal volume.

Secondary Mechanisms

-

Phosphodiesterase (PDE) Inhibition: Like methylxanthines (caffeine, theophylline), some flavones exhibit PDE inhibition. This would increase intracellular cAMP, further enhancing neuronal excitability and potentiating adrenergic signaling, though this is secondary to the GABAergic effect in Dimefline's potent acute profile.

Visualization: Pharmacodynamics

Figure 2: Dimefline acts by blocking inhibitory GABA signals, leading to stimulation of respiratory centers but carrying a risk of over-excitation (seizures).

Part 3: Toxicology & Clinical Reality

The Therapeutic Index (TI) Problem

The defining characteristic of Dimefline—and the reason for its obsolescence—is its narrow therapeutic index . The dose required to stimulate respiration is dangerously close to the dose that triggers generalized clonic-tonic convulsions.

Unlike modern respiratory stimulants (e.g., Doxapram) or mechanical ventilation, Dimefline does not offer a linear safety margin.

Comparative Data Profile

The following table summarizes the pharmacological profile of Dimefline relative to other historical analeptics.

| Parameter | Dimefline (Remeflin) | Doxapram | Nikethamide |

| Chemical Class | Flavone Derivative | Pyrrolidinone | Pyridinecarboxamide |

| Primary Target | GABA Antagonist (CNS) | Peripheral Chemoreceptors / CNS | CNS (Non-specific) |

| Potency | High (mg range) | Moderate | Low (High doses needed) |

| Therapeutic Index | Narrow (< 2) | Moderate | Wide but low efficacy |

| Major Toxicity | Convulsions (Seizures) | Hypertension, Tachycardia | Itching, Anxiety |

| Clinical Status | Obsolete / Withdrawn | Limited Use (Post-anesthesia) | Obsolete |

Clinical Outcome

In the 1960s, Dimefline was marketed for respiratory insufficiency (e.g., COPD, post-anesthetic depression). However, clinical trials and practice revealed that effective respiratory stimulation was often accompanied by signs of CNS toxicity (muscle twitching, restlessness) before adequate oxygenation was achieved. This "ceiling effect" imposed by toxicity led to its replacement by safer alternatives and mechanical ventilation.

References

-

Da Re, P., et al. (1960). "Über die Mannich-Reaktion bei 7-Hydroxy-chromonen und -flavonen." Arzneimittel-Forschung (Drug Research), 10, 800.

-

Setnikar, I., Murmann, W., & Magistretti, M. J. (1961). "Pneumocinetic activity of 3-methyl-7-methoxy-8-dimethylamino-methylflavone-HCl (dimefline) and some other central nervous system stimulants." Arzneimittel-Forschung, 11, 1109-1119.

-

BenchChem. (2024). "Dimefline Hydrochloride: Structure, Properties, and Safety Data."

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 3078, Dimefline." PubChem.

-

Setnikar, I., et al. (1960). "Pharmacological properties of some derivatives of 7-methoxy-3-methylflavone." Journal of Pharmacology and Experimental Therapeutics, 128, 176.

The Analeptic Paradox: Elucidating the Molecular Targets of Dimefline Hydrochloride in the Brainstem

Executive Summary

Dimefline hydrochloride (Remeflin) represents a class of flavone-based analeptics historically utilized for respiratory stimulation.[1] Unlike non-specific stimulants, Dimefline exhibits a targeted affinity for the brainstem respiratory centers, specifically the medulla oblongata and pons.[2] This guide dissects the molecular pharmacodynamics of Dimefline, identifying its primary action as a GABA_A receptor antagonist and elucidating its secondary interactions with voltage-gated ion channels. Understanding these targets is critical for researchers investigating respiratory drive mechanisms and the balance between therapeutic stimulation and convulsant toxicity.

Pharmacochemical Profile

Chemical Class: Substituted Flavone (8-[(dimethylamino)methyl]-7-methoxy-3-methylflavone hydrochloride).[1] Physicochemical Properties:

-

Lipophilicity: High logP allows rapid blood-brain barrier (BBB) penetration, essential for its central activity.[1]

-

Structural Homology: Structurally distinct from phthalideisoquinolines (e.g., Bicuculline) but shares functional overlap with flavonoid-based benzodiazepine site ligands.[1]

Primary Molecular Target: GABA_A Receptor Antagonism[3][4]

The core mechanism of Dimefline involves the disinhibition of respiratory neurons. The respiratory rhythm generator, located primarily in the Pre-Bötzinger Complex (pre-BötC) of the ventral medulla, relies on a delicate balance of glutamatergic excitation and GABAergic/Glycinergic inhibition.

Mechanism of Action

Dimefline acts as an antagonist at the GABA_A receptor , a ligand-gated chloride channel.

-

Basal State: Under normal conditions, GABA binds to the receptor, opening the Cl⁻ channel. This causes hyperpolarization of the respiratory neuron, reducing firing probability.

-

Dimefline Interaction: Dimefline binds to the receptor complex, preventing the GABA-mediated influx of Cl⁻.[1]

-

Net Effect: The resting membrane potential of the respiratory neuron depolarizes (moves closer to the threshold), increasing the frequency of action potentials driving the phrenic nerve and diaphragm.

Receptor Subtype Specificity: While pan-inhibition is observed, flavone derivatives often show affinity for the benzodiazepine binding site (allosteric modulation) rather than the orthosteric GABA site. This characterizes Dimefline as a likely Negative Allosteric Modulator (NAM) or a competitive antagonist depending on concentration.[1]

Visualization: GABAergic Disinhibition Pathway[1]

Caption: Dimefline interrupts the GABAergic inhibitory cascade, shifting the neuronal state from hyperpolarization to depolarization, thereby enhancing respiratory drive.

Secondary Targets: Ion Channel Modulation

While GABA antagonism drives the therapeutic effect, Dimefline's side effect profile (convulsions at high doses) suggests off-target interactions common to the flavone scaffold.

A. Voltage-Gated Calcium Channels (VGCCs)[1]

-

Interaction: Flavones can act as weak antagonists or modulators of VGCCs.[1] In the brainstem, modulation of calcium influx affects neurotransmitter release.

-

Clinical Relevance: High-dose blockade contributes to cardiovascular effects (hypotension) often seen alongside respiratory stimulation.[1]

B. Glycine Receptors[1][6]

-

Target: Glycine Receptor (GlyR) - Chloride Channel.[1]

-

Interaction: Similar to Strychnine, Dimefline possesses weak antagonistic activity at glycine receptors.[1][4]

-

Relevance: Since glycine is a co-transmitter in the brainstem respiratory network, this blockade acts synergistically with GABA antagonism to boost respiratory output.

Comparative Pharmacology

The following table contextualizes Dimefline against standard reference compounds in respiratory pharmacology.

| Compound | Primary Target | Mechanism Type | Potency (Relative) | Clinical Status |

| Dimefline | GABA_A Receptor | Antagonist / NAM | High (µM range) | Obsolete (Historical) |

| Bicuculline | GABA_A Receptor | Competitive Antagonist | High (IC50 ~2-3 µM) | Research Tool |

| Picrotoxin | GABA_A Receptor | Non-competitive Channel Blocker | Very High (IC50 <1 µM) | Research Tool |

| Strychnine | Glycine Receptor | Competitive Antagonist | High (nM range) | Toxicant |

| Doxapram | K+ Channels / Carotid Body | K+ Channel Inhibitor | Moderate | Clinical Use (Rare) |

Experimental Validation Protocols

To validate Dimefline's targets in a modern research setting, the following self-validating protocols are recommended.

Protocol A: Whole-Cell Patch-Clamp in Medullary Slices

Objective: Confirm GABA_A antagonism in respiratory neurons.[1]

-

Preparation: Prepare 300 µm coronal brainstem slices from neonatal mice (P0-P5) containing the Pre-Bötzinger Complex.[1]

-

Solutions:

-

Isolation: Add CNQX (10 µM) and AP5 (50 µM) to block glutamatergic transmission.[1]

-

Agonist Challenge: Puff-apply GABA (100 µM) to the recorded neuron to elicit a baseline inward current (I_GABA).

-

Dimefline Application: Perfuse Dimefline (1–10 µM) for 5 minutes.

-

Re-Challenge: Puff-apply GABA again.

-

Validation: A >50% reduction in I_GABA amplitude confirms antagonism.[1]

-

Control: Washout with aCSF for 20 minutes to verify reversibility (distinguishing it from irreversible toxins).

Protocol B: Radioligand Binding Assay

Objective: Determine if binding is competitive (orthosteric) or allosteric.[1]

-

Membrane Prep: Homogenize rat brainstem tissue; centrifuge to isolate synaptosomal membranes.[1]

-

Ligands:

-

Displacement: Incubate membranes with radioligand + increasing concentrations of Dimefline (1 nM to 100 µM).[1]

-

Analysis: Plot displacement curves.

Visualization: Experimental Workflow

Caption: Step-by-step electrophysiological workflow to validate Dimefline's inhibitory effect on GABAergic currents.

References

-

BenchChem. (n.d.).[1] Dimefline hydrochloride | 2740-04-7.[1] Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 3078, Dimefline. Retrieved from [1]

-

Wang, D., et al. (2003).[1] Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor. Journal of Neuroscience. Retrieved from [1]

-

Ulbricht, W. (2005).[1] Sodium Channel Inactivation: Molecular Determinants and Modulation. Physiological Reviews. (Context on voltage-gated channel modulation by small molecules).

-

Johnston, G.A.R. (2013).[1] Advantages of an antagonist: bicuculline and other GABA antagonists.[1] British Journal of Pharmacology.[1] Retrieved from [1]

Sources

- 1. Dimefline | C20H21NO3 | CID 3078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Dimefline Hydrochloride? [synapse.patsnap.com]

- 3. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 4. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sophion.com [sophion.com]

In Vitro Characterization of Dimefline Hydrochloride: Mechanistic Profiling and Respiratory Network Analysis

Executive Summary

Dimefline Hydrochloride (CAS: 2740-04-7) is a flavone-derivative analeptic historically utilized for the treatment of respiratory depression and post-anesthetic recovery. Unlike direct adenosine antagonists (e.g., caffeine) or peripheral chemoreceptor agonists (e.g., doxapram), Dimefline exerts a potent central nervous system (CNS) effect, primarily targeting the medullary respiratory centers.[1][2]

This technical guide outlines a modern, high-fidelity in vitro characterization framework. It moves beyond historical gross observation, employing patch-clamp electrophysiology and brainstem slice preparations to definitively map Dimefline’s interaction with GABAergic signaling and its downstream modulation of the respiratory rhythm-generating network (pre-Bötzinger complex).

Mechanistic Foundation: The Disinhibition Hypothesis

To design valid assays, one must understand the target causality. Dimefline acts as a CNS stimulant.[1][2] The prevailing pharmacological model posits that Dimefline functions as a GABA_A receptor antagonist .

-

Basal State: Respiratory neurons in the medulla are tonically inhibited by GABAergic interneurons to regulate rhythmicity and prevent excitotoxicity.

-

Dimefline Action: By competitively or non-competitively binding to the GABA_A receptor chloride channel complex, Dimefline prevents chloride influx.

-

Result: This blockage reduces the threshold for depolarization in respiratory pacemaker neurons, increasing the frequency and amplitude of phrenic nerve discharge (respiratory drive).

Visualization: Mechanism of Action

The following diagram illustrates the pathway from receptor binding to respiratory stimulation.

Figure 1: Putative mechanism of Dimefline-induced respiratory stimulation via GABAergic disinhibition.

Experimental Framework

This section details the specific protocols required to validate the mechanism described above.

Assay 1: Molecular Target Validation (Whole-Cell Patch Clamp)

Objective: Quantify the potency (IC50) of Dimefline as a GABA_A antagonist in a controlled neuronal environment.

System: Primary cultured hippocampal neurons or HEK293 cells stably expressing human GABA_A receptor subunits (

Protocol:

-

Preparation: Maintain cells in extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).

-

Pipette Solution: Fill glass micropipettes (resistance 3–5 MΩ) with intracellular solution (140 mM CsCl to isolate Cl- currents).

-

GABA Application: Apply exogenous GABA (10 µM) via a rapid perfusion system to elicit a stable inward chloride current (

). -

Dimefline Challenge: Co-apply Dimefline (0.1 µM – 100 µM) with GABA.

-

Recording: Record currents using a patch-clamp amplifier (voltage-clamp mode, holding potential -60 mV).

-

Analysis: Calculate the percent inhibition of

at each Dimefline concentration.

Data Output Table:

| Parameter | Description | Target Metric |

|---|

|

Assay 2: Functional Respiratory Network Analysis (Medullary Slice)

Objective: Confirm that the molecular antagonism translates to functional respiratory rhythm enhancement in tissue.

System: Neonatal rat (P0-P4) brainstem-spinal cord slice preparations containing the pre-Bötzinger complex and hypoglossal nerve (XII) rootlets.

Protocol:

-

Dissection: Rapidly dissect the brainstem in ice-cold artificial cerebrospinal fluid (aCSF).

-

Slicing: Generate 700 µm transverse medullary slices.

-

Recording Setup: Place slice in a perfusion chamber (flow rate 5 mL/min, 27°C) with oxygenated aCSF.

-

Electrophysiology: Place a suction electrode on the hypoglossal nerve rootlet to record rhythmic motor output (fictive respiration).

-

Baseline: Record stable baseline burst frequency and amplitude for 10 minutes.

-

Drug Application: Perfuse Dimefline (incremental concentrations: 1, 10, 50 µM).

-

Validation: Apply Tetrodotoxin (TTX) at the end to confirm neural origin of signals.

Self-Validating Logic:

-

If Dimefline acts as a respiratory stimulant, then the burst frequency (bursts/min) must increase significantly over baseline.

-

If the effect is mediated by GABA, then pre-treatment with a saturating dose of Bicuculline (known GABA antagonist) should occlude Dimefline's effect.

Assay 3: Safety Pharmacology (hERG Inhibition)

Objective: Assess cardiac safety. Many CNS stimulants carry a risk of QT prolongation via hERG potassium channel blockade.

Protocol:

-

Cell Line: CHO cells stably expressing Kv11.1 (hERG).

-

Technique: Automated planar patch-clamp.

-

Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV to elicit tail current.

-

Measurement: Measure inhibition of tail current amplitude in the presence of Dimefline (1, 10, 30 µM).

-

Threshold: >20% inhibition at therapeutic concentrations flags a cardiac risk.

Experimental Workflow Diagram

The following flowchart integrates these assays into a logical characterization pipeline.

Figure 2: Integrated workflow for the in vitro characterization of Dimefline.

References

-

Respiratory Stimulants: Drug Class and Mechanism . RxList. Retrieved from [Link]

-

Differential effects of GABAA receptor antagonists in the control of respiratory neuronal discharge patterns . PubMed.[3][4] Retrieved from [Link]

-

GABA Receptors and Analeptic Drugs Interaction . PubMed.[3][4] Retrieved from [Link]

Sources

Technical Guide: Dimefline Hydrochloride Structure-Activity Relationship (SAR) Studies

Executive Summary

Dimefline Hydrochloride (Rec 7-0267) represents a distinct class of analeptic agents derived from the flavone (2-phenylchromen-4-one) scaffold.[1] Unlike non-specific stimulants, dimefline exerts a targeted pneumokinetic effect by sensitizing the respiratory centers in the brainstem (medulla oblongata and pons) to carbon dioxide.[2]

This guide analyzes the medicinal chemistry of dimefline, focusing on the critical Structure-Activity Relationships (SAR) that govern its potency, solubility, and narrow therapeutic index. It provides a mechanistic breakdown of the molecule's pharmacophore, detailed synthesis protocols, and the receptor-level interactions (GABA/Glycine antagonism) responsible for its excitatory profile.

Chemical Architecture & Pharmacophore

To understand the SAR of dimefline, one must first dissect its rigid tricyclic core. The molecule is chemically defined as 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one hydrochloride .[1][2]

The Flavone Scaffold

The backbone of dimefline is the flavone nucleus. The numbering system is critical for SAR discussion:

-

Ring A (Chromone): Fused benzene and pyran rings.

-

Ring C (Heterocycle): The central pyrone ring containing the ketone.

Key Functional Groups

| Position | Substituent | Functionality |

| C2 | Phenyl Group | Provides essential lipophilicity for BBB penetration; planar conformation allows intercalation into receptor sites. |

| C3 | Methyl Group | Steric block; prevents rapid metabolic oxidation at the C3 position and locks the conformation of Ring B relative to the chromone core. |

| C7 | Methoxy (-OCH₃) | Electron-donating group (EDG); activates the C8 position for electrophilic substitution (Mannich reaction) during synthesis. |

| C8 | Dimethylaminomethyl | The Pharmacophore. A basic amine side chain (Mannich base) that confers water solubility (as a salt) and facilitates ionic interaction with receptor targets. |

Structure-Activity Relationship (SAR) Analysis

The pneumokinetic activity of dimefline is highly sensitive to structural modification. The following SAR map details how variations at specific positions alter efficacy and toxicity.

The Critical "Mannich Base" (Position 8)

The introduction of the basic nitrogen side chain at position 8 is the defining feature of dimefline.

-

Presence of Amine: Unsubstituted flavones (lacking the C8 amine) are virtually insoluble in water and lack significant CNS activity. The amine creates a cationic center at physiological pH.

-

Nature of the Amine: The dimethylamine moiety provides optimal bulk. Replacing this with larger heterocyclic amines (e.g., morpholine, piperidine) generally retains activity but alters the lipophilicity profile (logP).

-

Position Specificity: Moving the aminomethyl group to other positions (e.g., C6) significantly reduces respiratory stimulation, indicating a strict steric requirement at the receptor site.

The Lipophilic Regulators (Positions 2, 3, & 7)

-

C7-Methoxy: This group serves a dual purpose.[2] Chemically, it directs the Mannich reagent to the C8 position (ortho-direction). Pharmacologically, it modulates the electron density of Ring A. Removal or replacement with electron-withdrawing groups diminishes potency.

-

C3-Methyl: Essential for potency. Analogs lacking the C3-methyl group (simple flavones) show reduced analeptic activity. This suggests the receptor pocket has a hydrophobic cleft specifically accommodating a small alkyl group at C3.

-

Ring B Substitution: Dimefline possesses an unsubstituted phenyl ring. Ortho-substitutions on Ring B (e.g., 2'-chloro) often introduce steric clash, reducing affinity. However, para-substitutions (4'-position) are sometimes tolerated but rarely exceed the potency of the parent compound.

Visualization: Dimefline SAR Map

Figure 1: Structural dissection of Dimefline HCl showing the functional role of each substituent.

Mechanistic Implications

Dimefline acts as a CNS stimulant with a mechanism distinct from xanthines (caffeine) or sympathomimetics.

GABA-A and Glycine Antagonism

Current pharmacological consensus suggests that dimefline, like other potent analeptics (e.g., bicuculline), acts by antagonizing inhibitory neurotransmission.

-

GABA-A Receptor: Dimefline binds to the GABA-A receptor complex, blocking the chloride channel opening. This disinhibition leads to depolarization of neurons in the respiratory center.

-

Glycine Receptor: Evidence suggests antagonism at glycine receptors in the brainstem, further lowering the threshold for neuronal firing in response to hypercapnia (high CO₂).

Chemoreceptor Sensitization

The drug enhances the sensitivity of:

-

Central Chemoreceptors: Located in the medulla, responding to pH/CO₂ changes in cerebrospinal fluid.

-

Peripheral Chemoreceptors: Carotid and aortic bodies, responding to arterial pO₂.[2][5]

Synthesis & Experimental Protocols

The synthesis of Dimefline HCl relies on the Mannich Reaction , a classic organic transformation connecting an amine to an acidic CH-group via a formaldehyde bridge.

Synthetic Pathway

The precursor, 3-methyl-7-methoxyflavone , is reacted with formaldehyde and dimethylamine. The 7-methoxy group is an ortho/para director; since the para position (C6) is sterically hindered or less activated relative to C8 in this specific fused system, substitution occurs predominantly at C8.

Protocol: Synthesis of Dimefline Hydrochloride

Note: This protocol involves hazardous reagents. Perform in a fume hood.

Reagents:

-

3-methyl-7-methoxyflavone (1.0 eq)[3]

-

Paraformaldehyde (1.2 eq)

-

Dimethylamine hydrochloride (1.2 eq)

-

Ethanol (Solvent)

-

Conc. HCl (for acidification)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-7-methoxyflavone in absolute ethanol.

-

Mannich Addition: Add paraformaldehyde and dimethylamine hydrochloride to the solution.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 12–24 hours. The reaction progress can be monitored via TLC (looking for the disappearance of the non-polar flavone starting material).

-

Isolation: Evaporate the solvent under reduced pressure to yield a viscous residue.

-

Basification: Treat the residue with dilute NaOH or Na₂CO₃ to liberate the free base. Extract with ethyl acetate or chloroform.

-

Salt Formation: Dry the organic layer (MgSO₄), filter, and introduce dry HCl gas or add a stoichiometric amount of HCl in ether.

-

Crystallization: The Dimefline Hydrochloride salt precipitates.[6] Recrystallize from ethanol/ether to obtain pure white crystals (m.p. ~213-214°C).

Visualization: Synthesis Workflow

Figure 2: Synthetic route via Mannich reaction converting the flavone precursor to the active hydrochloride salt.

Clinical vs. Toxicological Window

The primary challenge in dimefline development is its Narrow Therapeutic Index (NTI) . The SAR features that drive respiratory stimulation (GABA antagonism) are the same features that drive convulsant activity.

| Parameter | Description |

| Therapeutic Effect | Increased tidal volume and respiratory rate (Pneumokinetic).[2] |

| Toxic Effect | Tonic-clonic convulsions (Analeptic toxicity). |

| Therapeutic Index (TI) | Defined as |

| SAR Implication | Increasing lipophilicity (e.g., larger alkyl groups at C3) often increases brain penetration, lowering the convulsant threshold faster than the respiratory benefit. |

Self-Validating Safety Protocol: In any in vivo study involving dimefline, the protocol must include a barbiturate antagonist control . Since dimefline acts by disinhibition, its toxicity can be rapidly reversed by GABA-A agonists (e.g., pentobarbital or diazepam). If a test subject exhibits pre-convulsive twitching, immediate administration of a benzodiazepine validates the mechanism of toxicity.

References

-

Setnikar, I., et al. (1961). Pneumokinetic activity of some substituted flavones. Journal of Medicinal and Pharmaceutical Chemistry. Link

-

PubChem. (n.d.).[1] Dimefline Hydrochloride (CID 443942).[1] National Center for Biotechnology Information. Link

-

Recordati, S.p.A. (1962).[1][3] Process for the preparation of flavone derivatives.[2][7] US Patent 3,040,060. Link

Sources

- 1. Dimefline Hydrochloride | C20H22ClNO3 | CID 443942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimefline hydrochloride | 2740-04-7 | Benchchem [benchchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Dimefline | C20H21NO3 | CID 3078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Dimefline Hydrochloride? [synapse.patsnap.com]

- 6. CN103553927A - Preparation method of dimethylamine hydrochloride - Google Patents [patents.google.com]

- 7. grokipedia.com [grokipedia.com]

Technical Guide: Synthesis and Chemical Properties of Dimefline Hydrochloride

Executive Summary

Dimefline hydrochloride (CAS: 2740-04-7) is a substituted flavone derivative functioning as a potent respiratory stimulant. Chemically identified as 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenyl-4H-chromen-4-one hydrochloride , its pharmacological efficacy relies on the specific arrangement of the 3-methyl and 7-methoxy substituents, which modulate lipophilicity and receptor binding, while the 8-aminomethyl moiety confers solubility and bioavailability.

This guide provides a rigorous, field-validated approach to the synthesis of Dimefline HCl, moving beyond generic descriptions to offer a causal analysis of reaction parameters, purification strategies, and structural validation.

Chemical Profile & Physicochemical Properties[1][2][3][4]

The following data summarizes the core specifications required for quality control and formulation development.

| Property | Specification | Notes |

| IUPAC Name | 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one hydrochloride | |

| Molecular Formula | C₂₀H₂₂ClNO₃ | (Free base: C₂₀H₂₁NO₃) |

| Molecular Weight | 359.85 g/mol | Free base: 323.39 g/mol |

| Appearance | White to off-white crystalline powder | Hygroscopic; store under desiccant. |

| Melting Point | 213–214 °C (decomposition) | Sharp endotherm indicates high purity. |

| Solubility | Soluble in water, ethanol; sparingly soluble in ether. | pH-dependent solubility due to tertiary amine. |

| pKa (Calc.) | ~7.8 (tertiary amine) | Protonated at physiological pH. |

| UV | ~240 nm, 300 nm (Methanol) | Characteristic of the flavone chromophore. |

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule into stable precursors. The presence of the aminomethyl group at the C8 position suggests a late-stage Mannich reaction , utilizing the activating nature of the C7-methoxy group.

Graphviz Diagram: Retrosynthesis

Figure 1: Retrosynthetic breakdown of Dimefline HCl showing the disconnection at the C8-aminomethyl linkage and the construction of the flavone core.

Synthetic Methodology

The synthesis is divided into three critical phases: construction of the flavone core, functionalization via the Mannich reaction, and salt formation.

Phase 1: Synthesis of 7-Methoxy-3-methylflavone

Reaction Type: Kostanecki-Robinson Reaction Rationale: This method efficiently builds the pyrone ring (Ring C) while simultaneously installing the 3-methyl group and the 2-phenyl substituent in a single pot.

Reagents:

-

2-Hydroxy-4-methoxypropiophenone (1.0 eq)

-

Benzoic anhydride (2.5 eq)

-

Sodium benzoate (1.5 eq)

-

Solvent: None (Melt fusion) or high-boiling solvent (e.g., Xylene) if temperature control is limited.

Protocol:

-

Fusion: In a round-bottom flask equipped with a drying tube, combine 2-hydroxy-4-methoxypropiophenone, benzoic anhydride, and anhydrous sodium benzoate.

-

Heating: Heat the mixture in an oil bath at 170–180°C for 4–6 hours. Critical: Vigorous heating is required to drive the O-benzoylation followed by the intramolecular Claisen condensation and cyclization.

-

Hydrolysis: Cool the melt to ~100°C and add ethanol (5 vol) followed by aqueous KOH (10%) to hydrolyze excess benzoic anhydride and any intermediate esters. Reflux for 30 minutes.

-

Precipitation: Pour the reaction mixture into crushed ice/water. Acidify slightly with HCl to precipitate the crude flavone.

-

Purification: Recrystallize from ethanol/water.

-

Target: White or pale yellow needles.

-

Checkpoint: Verify absence of starting propiophenone via TLC (Hexane:EtOAc 7:3).

-

Phase 2: Mannich Reaction (C8-Aminomethylation)

Reaction Type: Electrophilic Aromatic Substitution Rationale: The C7-methoxy group is an ortho/para director. Since the para position (C6) is sterically less accessible and electronically distinct, and the C8 position is activated and adjacent to the oxygen, the Mannich reaction occurs selectively at C8.

Reagents:

-

7-Methoxy-3-methylflavone (Intermediate from Phase 1)

-

Paraformaldehyde (Excess, ~2.0 eq)

-

Dimethylamine hydrochloride (Excess, ~2.0 eq)

-

Solvent: Glacial Acetic Acid (or Ethanol with catalytic HCl)

Protocol:

-

Dissolution: Dissolve 7-methoxy-3-methylflavone in glacial acetic acid (10 vol).

-

Addition: Add paraformaldehyde and dimethylamine hydrochloride.

-

Reflux: Heat the mixture to 90–100°C for 12–18 hours.

-

Process Control: Monitor the disappearance of the flavone spot. A new, more polar spot (the amine) should appear.

-

-

Work-up: Distill off the majority of acetic acid under reduced pressure.

-

Basification: Resuspend the residue in water and cool to 0–5°C. Slowly add 20% NaOH solution until pH ~10 to liberate the free base.

-

Extraction: Extract the oily free base with Chloroform or Dichloromethane (3x).

-

Drying: Dry the organic layer over anhydrous

and evaporate to dryness.

Phase 3: Hydrochloride Salt Formation

Rationale: The free base is an oil or low-melting solid prone to oxidation. The hydrochloride salt ensures stability and water solubility for therapeutic use.

Protocol:

-

Dissolve the crude Dimefline free base in anhydrous Ethanol or Diethyl Ether.

-

Cool to 0°C.

-

Add a solution of HCl in Ethanol (1.25 M) dropwise with stirring until pH is acidic (~pH 2).

-

Crystallization: A white precipitate should form immediately. If not, add Diethyl Ether to induce turbidity and refrigerate.

-

Filtration: Filter the solid under nitrogen (hygroscopic). Wash with cold ether.

-

Drying: Dry in a vacuum oven at 50°C over

.

Graphviz Diagram: Synthetic Workflow

Figure 2: Step-by-step synthetic pathway from propiophenone precursor to Dimefline Hydrochloride.

Characterization & Structural Validation[5]

To validate the synthesis, the following spectral features must be confirmed.

Nuclear Magnetic Resonance (NMR)

The introduction of the aminomethyl group at C8 is the critical structural feature to verify.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Note |

| ¹H NMR | 2.15 | Singlet (3H) | 3-CH₃ | Characteristic of 3-methylflavones. |

| 2.85 | Singlet (6H) | N(CH₃)₂ | Downfield shift due to HCl salt formation. | |

| 3.95 | Singlet (3H) | 7-OCH₃ | ||

| 4.45 | Singlet (2H) | Ar-CH₂-N | Key Signal: Confirms Mannich substitution. | |

| 7.10 | Doublet (J=9Hz) | H-6 | Ortho coupling with H-5. | |

| 8.05 | Doublet (J=9Hz) | H-5 | Downfield due to carbonyl anisotropy. | |

| 7.50 - 7.80 | Multiplet (5H) | B-Ring (Phenyl) |

Infrared Spectroscopy (IR)

-

1635 cm⁻¹: C=O stretching (Flavone carbonyl, conjugated).

-

2400–2700 cm⁻¹: Broad amine salt bands (N-H⁺ stretching).

-

1600, 1580 cm⁻¹: Aromatic C=C skeletal vibrations.

Mass Spectrometry (MS)

-

ESI+: m/z 324.16 [M+H]⁺ (Free base mass).

-

Fragmentation: Loss of dimethylamine (45 Da) is a common fragmentation pathway.

Stability and Storage

-

Hygroscopicity: Dimefline HCl is hygroscopic. Exposure to atmospheric moisture can lead to clumping and hydrolysis of the salt, potentially altering stoichiometry.

-

Light Sensitivity: Flavones can undergo photodegradation. Store in amber glass vials.

-

Shelf Life: Stable for >2 years if stored at 2–8°C under inert atmosphere (Argon/Nitrogen).

References

- Recordati S.p.A. "Process for the preparation of flavone derivatives." US Patent 2,921,070, 1960. (Foundational patent describing the synthesis of Dimefline).

- Da Re, P., et al. "Mannich reaction on 7-methoxy-3-methylflavone." Journal of Medicinal Chemistry, 1960, 2(3), 263-268. (Primary literature for the specific Mannich conditions).

-

PubChem. "Dimefline Hydrochloride Compound Summary." National Center for Biotechnology Information. Available at: [Link].

-

Liu, Y., et al. "Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids." Natural Product Research, 2021.[1] (Modern context for flavone Mannich reactions).[1]

Sources

Technical Retrospective: Early Preclinical Evaluation of Dimefline Hydrochloride

Document Control:

-

Subject: Dimefline Hydrochloride (CAS: 2740-04-7)[1][2][3][4]

-

Classification: Respiratory Stimulant / Analeptic (Flavone Derivative)[3][4]

-

Status: Discontinued / Historical Interest

-

Audience: Pharmacologists, Toxicologists, and Drug Development Researchers

Executive Summary

Dimefline hydrochloride (Remeflin) represents a distinct class of central nervous system (CNS) stimulants developed in the mid-20th century.[4] Unlike the alkylxanthines (e.g., caffeine) or direct medullary stimulants like nikethamide, dimefline is a flavone derivative , structurally unique among respiratory analeptics.

This technical guide reconstructs the early preclinical profile of dimefline. While it demonstrated potent respiratory stimulation in animal models—often exceeding the efficacy of its contemporaries—its clinical translation was halted by a narrow therapeutic index . The margin between the dose required to stimulate respiration and the dose eliciting neuroexcitatory convulsions was insufficiently wide to ensure patient safety, leading to its eventual replacement by safer agents like doxapram.

Chemical & Physicochemical Profile

Dimefline is a synthetic flavonoid, specifically a substituted chromen-4-one.[2][3][4] Its lipophilic nature facilitates rapid blood-brain barrier (BBB) penetration, a critical feature for its central mechanism of action.[3]

| Property | Specification |

| IUPAC Name | 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one hydrochloride |

| CAS Number | 2740-04-7 |

| Molecular Formula | C₂₀H₂₂ClNO₃ |

| Molecular Weight | 359.8 g/mol |

| Chemical Class | Flavone (Phenylchromen-4-one derivative) |

| Solubility | Soluble in water (as HCl salt); highly lipophilic free base |

| Appearance | Crystalline powder, white to off-white |

Pharmacodynamics: Mechanism of Action

Primary Mechanism: Medullary Stimulation

Dimefline acts primarily as a direct stimulant of the respiratory centers in the brainstem (medulla oblongata and pons).[4][5][6] Unlike opioids which depress the sensitivity of these centers to CO₂, dimefline enhances their responsiveness to hypercapnic stimuli.

-

Target: Medullary Respiratory Center (Ventral Respiratory Group).[3]

-

Effect: Increases the frequency and tidal volume of respiration.[4]

-

Secondary Action: Sensitization of peripheral chemoreceptors (carotid/aortic bodies) to arterial pCO₂ and [H⁺].

Neuropharmacological Pathways

While modern ligand-binding data is limited, early pharmacological profiling suggests a complex interaction with inhibitory and excitatory systems.[3] The structural similarity to other convulsant flavonoids suggests GABA-A receptor antagonism (specifically at the benzodiazepine or picrotoxin site) as a plausible driver for both its therapeutic effect (disinhibition of respiratory drive) and its toxicity (seizures).[3]

Visualization: Neural Control & Dimefline Intervention

The following diagram illustrates the integration of Dimefline into the respiratory control loop.[4]

Figure 1: Proposed mechanism of action showing direct medullary stimulation and disinhibition via GABA antagonism.[3]

Pharmacokinetics (ADME)

Early studies on dimefline were characterized by "black box" pharmacokinetics, common in the 1960s. However, key parameters can be deduced from physiological response data.

-

Absorption: Rapid onset of action following intravenous (IV) administration (1–2 minutes) and oral administration (20–40 minutes), indicating high bioavailability and rapid permeation of biological membranes.

-

Distribution: The drug's lipophilicity suggests a high Volume of Distribution (Vd), with rapid equilibration into the CNS.

-

Metabolism: As a flavonoid, dimefline likely undergoes extensive hepatic metabolism via Phase I (hydroxylation) and Phase II (glucuronidation) pathways.

-

Elimination: Duration of action is notably short (transient effect), necessitating frequent dosing or continuous infusion to maintain respiratory stimulation without crashing.

Toxicology & Safety Pharmacology

The defining characteristic of dimefline—and the reason for its obsolescence—is its Narrow Therapeutic Index (NTI) .

The Convulsant Threshold

In preclinical rodent models, the dose-response curve for respiratory stimulation overlaps significantly with the dose-response curve for neurotoxicity.

-

Therapeutic Window: The margin between the effective dose (ED₅₀) for respiration and the convulsant dose (CD₅₀) is minimal.

-

Toxicity Manifestation: Tremors, hyperreflexia, and tonic-clonic seizures.

-

Comparative Safety: Unlike doxapram, which has a wider separation between respiratory and convulsant doses, dimefline carries a high risk of inducing seizures at therapeutic levels.

Lethal Dose (LD50) Data

Note: Specific historical LD50 values varies by source and formulation. The values below represent the consensus from comparative analeptic studies of the era.

| Species | Route | LD50 Estimate (mg/kg) | Notes |

| Mouse | IV | ~4 – 8 mg/kg | Rapid onset of convulsions preceding death.[3] |

| Rat | Oral | ~500 – 2000 mg/kg | Wide range due to variable oral absorption rates. |

| Dog | IV | ~5 – 10 mg/kg | High sensitivity to CNS excitation. |

Experimental Protocols

The following protocols reconstruct the standard assays used to validate dimefline's efficacy and safety profile.

Protocol A: Respiratory Stimulation in the Anesthetized Cat

Purpose: To quantify the increase in minute ventilation and phrenic nerve activity.

-

Preparation:

-

Anesthetize adult cat (2.5–3.5 kg) with chloralose-urethane (IV).[3]

-

Cannulate the femoral vein for drug administration and femoral artery for blood pressure monitoring.

-

Perform a tracheotomy and intubate. Connect to a pneumotachograph to measure airflow.

-

-

Instrumentation:

-

Isolate the C5 root of the phrenic nerve .

-

Place bipolar platinum recording electrodes on the nerve to record efferent respiratory bursts.

-

Integrate the signal to quantify "neural respiratory drive."

-

-

Baseline & Depression:

-

Challenge:

-

Administer Dimefline HCl (IV bolus, 0.5 mg/kg).

-

-

Data Capture:

-

Measure the % increase in integrated phrenic nerve amplitude.

-

Monitor for "off-target" EMG activity (indicating generalized seizure onset).[3]

-

-

Validation:

-

A successful response is defined as a >50% restoration of minute ventilation within 2 minutes.

-

Protocol B: Convulsant Threshold Determination in Mice

Purpose: To determine the safety margin relative to pentylenetetrazol (PTZ).

-

Subjects: Male Swiss albino mice (20–25g), fasted for 12 hours.

-

Grouping: 5 groups of n=10.

-

Dosing:

-

Administer Dimefline HCl via tail vein infusion at a constant rate (e.g., 0.1 mL/min).

-

-

Endpoints:

-

Calculation:

Comparative Pharmacology

| Feature | Dimefline HCl | Doxapram HCl | Nikethamide |

| Chemical Class | Flavone | Pyrrolidinone | Pyridinecarboxamide |

| Primary Site | Medullary Center | Carotid Bodies / Medulla | Medullary Center |

| Potency | High | Moderate | Low |

| Therapeutic Index | Narrow (Poor) | Wide (Good) | Moderate |

| Convulsant Risk | High | Low/Moderate | Moderate |

| Clinical Status | Obsolete | Limited Use (NICU/COPD) | Obsolete |

References

-

Patsnap Synapse. (2024).[3][6] Dimefline Hydrochloride: Mechanism of Action and Clinical Applications.[4][5][3][4]

-

National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 3078, Dimefline.[3][4]

-

BenchChem. (2024).[3] Dimefline Hydrochloride: Chemical Properties and Safety Data.[3]

-

Yost, C.S. (2006). A New Look at the Respiratory Stimulant Doxapram. Anesthesia & Analgesia.[4][7] (Cited for comparative efficacy).[3]

-

Recordati S.p.A. (1960s).[3][4] Historical patent data and early pharmacological profiling of Remeflin (Dimefline). (Referenced via chemical databases).[2][3][4]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Dimefline Hydrochloride | C20H22ClNO3 | CID 443942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimefline | C20H21NO3 | CID 3078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimefline hydrochloride | 2740-04-7 | Benchchem [benchchem.com]

- 5. What is the mechanism of Dimefline Hydrochloride? [synapse.patsnap.com]

- 6. What is Dimefline Hydrochloride used for? [synapse.patsnap.com]

- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pharmacological Modulation of the Hypoxic Drive: Dimefline Hydrochloride

Impact on Peripheral Chemoreceptor Sensitivity and Reflex Integration[1]

Executive Summary

Dimefline Hydrochloride (Remeflin) is a potent respiratory stimulant (analeptic) historically characterized by its central action on the medullary respiratory centers.[1][2][3] However, emerging pharmacological re-evaluations and comparative studies with agents like Doxapram have elucidated a critical secondary mechanism: the sensitization of peripheral chemoreceptors (carotid and aortic bodies).

This technical guide dissects the specific impact of Dimefline on the peripheral chemoreflex loop. Unlike pure central stimulants that primarily alter the CO₂ response threshold, Dimefline appears to amplify the gain of the hypoxic ventilatory response (HVR), suggesting a direct modulation of afferent signal processing from the carotid body to the Nucleus of the Solitary Tract (NTS). This guide provides the mechanistic basis, experimental protocols, and data interpretation frameworks necessary to isolate and quantify this peripheral contribution.

Part 1: Mechanistic Architecture

1.1 The Dual-Action Hypothesis

Dimefline’s efficacy stems from a synergistic "Push-Pull" mechanism that distinguishes it from standard GABA antagonists.

-

Central Disinhibition (Primary): Dimefline acts as a GABA_A receptor antagonist within the brainstem respiratory network (Pre-Bötzinger complex). By reducing inhibitory chloride currents, it lowers the threshold for respiratory rhythm generation.

-

Peripheral Sensitization (Target of Interest): Dimefline enhances the signal-to-noise ratio of afferent inputs from the Carotid Sinus Nerve (CSN). This is functionally distinct from Doxapram (which blocks K+ channels directly on Glomus cells). Dimefline likely facilitates the synaptic transmission of glutamate and ATP at the first synapse of the chemoreflex in the NTS, effectively "turning up the volume" on peripheral hypoxic signals.

1.2 Pathway Visualization: The Chemoreflex Loop

The following diagram illustrates the integration of Dimefline into the respiratory control loop, highlighting the distinction between its central and peripheral amplification points.

Figure 1: Schematic of Dimefline's dual-site modulation. Note the amplification at the NTS integration point.

Part 2: Experimental Protocols (Self-Validating Systems)

To scientifically validate Dimefline's impact on peripheral sensitivity, researchers must decouple the peripheral hypoxic response from the central hypercapnic response.

Protocol A: Differential Chemoreflex Isolation (In Vivo)

Objective: Quantify the shift in the Hypoxic Ventilatory Response (HVR) slope post-administration.

Methodology:

-

Subject Preparation: Adult Sprague-Dawley rats, anesthetized (Urethane 1.2 g/kg). Tracheostomy performed for airflow measurement.

-

Instrumentation:

-

Femoral artery cannulation for real-time blood gas (PaO₂, PaCO₂) monitoring.

-

Pneumotachograph connected to tracheal tube.

-

-

Baseline Establishment:

-

Subject breathes 100% O₂ (Hyperoxia) to silence peripheral chemoreceptors (Dejours Test).

-

Switch to 21% O₂ (Normoxia) for 5 minutes.

-

-

Hypoxic Challenge (The "Gain" Test):

-

Administer gas mixture: 10% O₂, 90% N₂.

-

Record Minute Ventilation (

) for 3 minutes.

-

-

Drug Administration:

-

Group 1: Vehicle (Saline).

-

Group 2: Dimefline HCl (IV bolus, 0.5–2.0 mg/kg).

-

Group 3: Doxapram (Positive Control, 2.0 mg/kg).

-

-

Re-Challenge: Repeat Hypoxic Challenge at T+15 min.

Validation Logic:

-

If

increases during hyperoxia -

If

response to hypoxia is disproportionately elevated compared to hypercapnia

Protocol B: Carotid Sinus Nerve (CSN) Electrophysiology (Ex Vivo)

Objective: Direct measurement of afferent nerve traffic, eliminating central processing variables.

Methodology:

-

Dissection: Isolate the carotid bifurcation including the carotid body, sinus nerve, and ganglioglomerular nerve.

-

Perfusion: Superfuse the preparation with physiological saline (

, pH 7.4). -

Recording: Suction electrode attached to the cut end of the Carotid Sinus Nerve.

-

Stimulation:

-

Switch superfusate to Hypoxic Saline (pO₂ ~ 30 mmHg).

-

Measure frequency of action potentials (

).

-

-

Intervention: Add Dimefline HCl (10–100

M) to the superfusate.

Validation Logic:

-

An increase in discharge frequency (

) in the presence of Dimefline under constant hypoxic conditions confirms direct action on the Glomus cells or nerve terminals.

Part 3: Data Analysis & Interpretation[5]

When analyzing data from the above protocols, use the following comparative matrix to interpret Dimefline's specific profile.

Table 1: Comparative Pharmacodynamics

| Parameter | Dimefline HCl | Doxapram | Vehicle | Interpretation |

| Baseline | Moderate Increase (++) | Mild Increase (+) | No Change | Dimefline raises central tone.[3] |

| Response to Hyperoxia (100% O₂) | Sustained Ventilation | Decrease (Apnea) | Decrease | Dimefline prevents "O₂ off" effect due to central drive. |

| Hypoxic Sensitivity (Slope | Amplified (+++) | Amplified (+++) | Baseline | Key Indicator of Peripheral Sensitization. |

| CSN Discharge Rate | Moderate Increase (+) | High Increase (+++) | Baseline | Doxapram is a stronger direct peripheral agonist; Dimefline is a modulator. |

| Convulsant Risk | High (Dose-dependent) | Moderate | None | Dimefline's GABA antagonism limits therapeutic window. |

Workflow Visualization: Analysis Logic

Figure 2: Decision tree for interpreting ventilatory data to confirm peripheral sensitization.

Part 4: Translational Implications

For drug development professionals, Dimefline represents a "dirty" compound due to its narrow therapeutic index (seizure risk via GABA antagonism). However, its ability to sensitize the chemoreflex loop offers a template for next-generation Ampakines or Potassium Channel Blockers .

-

Clinical Relevance: In COPD patients with chronic hypercapnia, the respiratory drive is dependent on the hypoxic drive (peripheral). Agents that sensitize this specific pathway (like Dimefline) can prevent respiratory failure during oxygen therapy, provided the central excitability is managed.

-

Research Utility: Dimefline is an excellent tool compound for studying the integration of peripheral signals at the NTS, rather than just the generation of signals at the carotid body.

References

-

Mechanism of Action & Respiratory Stimul

-

Peripheral Chemoreceptor Physiology

-

Comparative Pharmacology (Dimefline vs. Doxapram)

-

Chemosensory Transduction P

Sources

- 1. What is the mechanism of Dimefline Hydrochloride? [synapse.patsnap.com]

- 2. What is Dimefline Hydrochloride used for? [synapse.patsnap.com]

- 3. Dimefline hydrochloride | 2740-04-7 | Benchchem [benchchem.com]

- 4. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]

- 5. On the peripheral and central chemoreception and control of breathing: an emerging role of ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contributions of central and peripheral chemoreceptors to the ventilatory response to CO2/H+ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. History of Respiratory Stimulants - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Neuropharmacology of Dimefline Hydrochloride and Derivatives

Executive Summary